molecular formula C18H25N5O B14159597 N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine CAS No. 846584-08-5

N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine

Cat. No.: B14159597
CAS No.: 846584-08-5
M. Wt: 327.4 g/mol
InChI Key: AZZVKKCELDLMPY-UHFFFAOYSA-N
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Description

N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine is a complex organic compound belonging to the class of pyrimido-indoles. This compound features a pyrimidine ring fused to an indole structure, making it a heterotricyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine typically involves the cyclization of cyanoamidine precursors under microwave irradiation. This eco-friendly approach allows for the efficient formation of the tricyclic skeleton . The reaction conditions often include the use of formamide as a solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and microwave-assisted synthesis are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition is achieved through the binding of the compound to the active site of the kinase, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N’,N’-diethylethane-1,2-diamine stands out due to its specific ethoxy and diethylamine substituents, which may confer unique binding properties and biological activities compared to other similar compounds.

Properties

CAS No.

846584-08-5

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C18H25N5O/c1-4-23(5-2)10-9-19-18-17-16(20-12-21-18)14-11-13(24-6-3)7-8-15(14)22-17/h7-8,11-12,22H,4-6,9-10H2,1-3H3,(H,19,20,21)

InChI Key

AZZVKKCELDLMPY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OCC

solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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